molecular formula C8H8F2O4 B2788197 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-03-7

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2788197
CAS No.: 2381248-03-7
M. Wt: 206.145
InChI Key: GVZIBXMGSLQXHN-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₈H₈F₂O₄, MW 206.15) is a bicyclo[1.1.1]pentane (BCP) derivative with a difluoro substitution at the bridgehead positions and a methoxycarbonyl group at position 3. This compound is notable for its structural rigidity, making it a valuable bioisostere for para-substituted benzene rings or alkynes in medicinal chemistry . Its synthesis typically involves Rh-catalyzed reactions with α-allyldiazoacetates, fluorinating agents (e.g., CF₃TMS), and purification via flash chromatography, yielding 36–43% in analogous procedures . Characterization includes NMR (¹H, ¹³C, ¹⁹F), FTIR, and HRMS . Applications span drug development, particularly in photoredox C–N coupling reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name

2,2-difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIBXMGSLQXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381248-03-7
Record name 2,2-difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid.

    Reaction Conditions: The key step involves the introduction of the methoxycarbonyl group. This is achieved through esterification reactions under controlled conditions, often using reagents like methanol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Bioisosteric Replacement

The bicyclo[1.1.1]pentane structure serves as a non-classical bioisostere for phenyl rings in drug design. This modification can enhance metabolic stability and reduce off-target effects, which are common issues with traditional phenyl-containing compounds. The rigid and symmetrical nature of the bicyclic structure allows for improved binding interactions in biological systems, making it a valuable tool in medicinal chemistry .

Inhibition of Enzymes

Research has demonstrated that compounds featuring the bicyclo[1.1.1]pentane core can effectively inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1). The replacement of central phenyl rings with bicyclo[1.1.1]pentane moieties has shown to improve potency and selectivity while enhancing pharmacokinetic profiles . For instance, a study reported that a compound derived from this structure exhibited excellent potency against IDO1 with favorable metabolic stability and low clearance rates in vivo, suggesting its potential as an anti-cancer therapeutic agent .

Pharmaceutical Development

The unique properties of 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid make it an attractive candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer and autoimmune disorders. Its ability to circumvent common metabolic pathways associated with traditional drug candidates allows for the design of more effective therapies with reduced side effects .

Case Studies

Study ReferenceCompound TestedFindings
Bicyclo[1.1.1]pentane-derived IDO1 inhibitorsDemonstrated excellent potency and selectivity; improved pharmacokinetics compared to traditional phenyl counterparts
Various bicyclo[1.1.1]pentane derivativesHighlighted the advantages of using bicyclic structures in drug design for enhanced metabolic stability and reduced toxicity

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways. The methoxycarbonyl group also plays a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous BCP derivatives.

Compound Name Substituents Molecular Formula MW Synthesis Yield Key Applications/Properties References
2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 2,2-F₂, 3-COOMe, 1-COOH C₈H₈F₂O₄ 206.15 36–43% Photoredox C–N coupling; bioisostere for drug scaffolds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-COOMe, 1-COOH C₈H₁₀O₄ 170.16 >80% Precursor for BCP bioisosteres; used in decarboxylative couplings
Bicyclo[1.1.1]pentane-1-carboxylic acid 1-COOH C₆H₈O₂ 112.13 N/A Parent compound; pKa ~4.99; used in derivatization
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-CHF₂, 1-COOH C₇H₈F₂O₂ 162.14 N/A Metabolic stability studies; reduced lipophilicity vs. non-fluorinated analogs
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate 2,2-F₂, 3-o-tolyl, 1-COOMe C₁₅H₁₄F₂O₂ 264.27 42% Model for aryl-substituted BCPs; potential pharmacokinetic modulation
3-(4-Bromothiophen-2-yl)-2,2-difluoro-BCP-1-carboxylate 2,2-F₂, 3-(4-Br-thiophene), 1-COOMe C₁₀H₇BrF₂O₂S 309.13 43% Exploration of heterocyclic bioisosteres; enhanced electronic effects
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid 2,2-F₂, 3-Ph, 1-CH₂CH₂COOH C₁₄H₁₄F₂O₂ 252.26 N/A Probing steric effects in drug design; increased molecular volume

Substituent Effects on Physicochemical Properties

  • Fluorine Substitution: The 2,2-difluoro group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-(methoxycarbonyl)BCP-1-carboxylic acid) . However, it reduces acidity (predicted pKa ~2–3) relative to the parent BCP-1-carboxylic acid (pKa ~4.99) due to electron-withdrawing effects .
  • Methoxycarbonyl vs. Carboxylic Acid : The methyl ester in derivatives like Methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate improves cell permeability compared to free carboxylic acids, which are more polar .

Biological Activity

2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2381248-03-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere of the phenyl ring. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C8H8F2O4
  • Molecular Weight : 206.15 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a bioactive compound in drug discovery. Bicyclo[1.1.1]pentanes have been identified as promising scaffolds that can mimic phenyl rings, which are prevalent in many pharmaceuticals.

The compound's structure allows it to interact with various biological targets, potentially modulating their activity. The introduction of fluorine atoms and methoxycarbonyl groups enhances its lipophilicity and metabolic stability, which are critical for drug-like properties.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various pharmacological applications:

  • Antinociceptive Activity : In vivo studies have shown that derivatives of bicyclo[1.1.1]pentanes exhibit analgesic properties comparable to established analgesics like Benzocaine, although modifications may alter their efficacy .
  • Drug Discovery Applications : The compound serves as a building block in the synthesis of more complex molecules aimed at treating conditions such as pain and inflammation . Its unique structural features allow for modifications that can lead to enhanced biological activity.

Case Studies

Several studies have highlighted the biological relevance of bicyclo[1.1.1]pentane derivatives:

StudyFindings
Stepan et al., 2012Demonstrated that bicyclo[1.1.1]pentanes can effectively replace phenyl rings in drug design, leading to compounds with improved pharmacokinetic profiles .
PMC8285974Reported on the synthesis of various bicyclo[1.1.1]pentane derivatives and their evaluation for antinociceptive activity, indicating significant analgesic effects .
PMC8524415Discussed large-scale synthesis methods for bicyclo[1.1.1]pentanes and their derivatives, emphasizing their utility in medicinal chemistry .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available bicyclic precursors.
  • Reagents : Fluorination agents and methoxycarbonylating agents are used to introduce functional groups.
  • Conditions : Reactions are conducted under controlled conditions to optimize yield and purity.

Q & A

Q. What are the key structural features and IUPAC nomenclature of 2,2-difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

The compound features a strained bicyclo[1.1.1]pentane core with two fluorine atoms at the 2-position, a methoxycarbonyl group (-COOMe) at the 3-position, and a carboxylic acid (-COOH) at the 1-position. Its IUPAC name reflects the bicyclic framework and substituent positions. The molecular formula is C₈H₈F₂O₄ (MW: 206.15), and its CAS number is 83249-10-9 . The rigid bicyclic structure enhances steric and electronic effects, influencing reactivity and bioactivity.

Q. What are the primary synthetic routes for preparing this compound?

Two key methodologies are reported:

  • Decarboxylative Allylation : Reacting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid with N-hydroxyphthalimide, DCC, and DMAP in DCM yields the active ester, enabling subsequent functionalization (90% yield) .
  • Dichlorocarbene Addition : Methyl 3-phenylbicyclobutane-1-carboxylate reacts with dichlorocarbene (Cl₂C:) to form 2,2-dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, which can be fluorinated . Both methods require precise control of reaction parameters (e.g., temperature, stoichiometry) to optimize yields.

Q. What are the critical physical and chemical properties relevant to its handling in laboratory settings?

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester and carboxylic acid groups .
  • Hazards : Classified with warning signals (H302, H315, H319, H335) due to potential toxicity upon ingestion, skin irritation, and respiratory effects .
  • Solubility : Predominantly soluble in polar aprotic solvents (e.g., DCM, DMF), consistent with bicyclopentane derivatives .

Advanced Research Questions

Q. How do substituents at the 3-position influence the compound’s acidity and reactivity?

Substituents like methoxycarbonyl (-COOMe) or trifluoromethyl (-CF₃) significantly alter acidity. Computational studies (MP2/6-311++G**) show that electron-withdrawing groups increase acidity by stabilizing the conjugate base via field effects. For example, 3-(methoxycarbonyl) derivatives exhibit pKa values ~1–2 units lower than unsubstituted bicyclopentane-1-carboxylic acids due to inductive effects . This impacts reactivity in coupling reactions or biological target interactions.

Q. What strategies are employed for functionalizing the bicyclo[1.1.1]pentane core in this compound?

  • Decarboxylative Cross-Coupling : The carboxylic acid group undergoes activation (e.g., via mixed anhydrides or active esters) for Pd-catalyzed couplings, enabling introduction of aryl or alkyl groups .
  • Halogenation : Fluorine or chlorine atoms can be introduced via electrophilic substitution or radical pathways, leveraging the strained core’s reactivity .
  • Bioisosteric Replacement : The bicyclopentane scaffold replaces aromatic rings in drug candidates to improve metabolic stability and selectivity .

Q. How do computational studies aid in predicting the compound’s behavior in biological systems?

Density functional theory (DFT) and molecular docking simulations model interactions with enzymes (e.g., kinases, proteases). The compound’s rigid structure restricts conformational flexibility, enhancing binding entropy. For example, analogs with fluorine substituents show improved binding to hydrophobic pockets due to increased lipophilicity (clogP ~1.5) .

Q. What analytical techniques are used to resolve contradictions in reported biological activities of similar bicyclopentane derivatives?

  • NMR and X-ray Crystallography : Confirm regiochemistry and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates synthetic intermediates and detects impurities that may skew bioactivity data .
  • Kinetic Solubility Assays : Address discrepancies in cellular uptake by correlating solubility (e.g., in PBS or DMSO) with observed potency .

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